molecular formula C24H32N2O2 B2892426 N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide CAS No. 941910-99-2

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide

Numéro de catalogue: B2892426
Numéro CAS: 941910-99-2
Poids moléculaire: 380.532
Clé InChI: XZNOXXCPMXQMTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2-Methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide is a synthetic compound featuring a tetrahydroquinoline core fused with an adamantane-carboxamide moiety. The tetrahydroquinoline scaffold is known for its pharmacological relevance in central nervous system (CNS) targeting and anticancer applications, while adamantane derivatives are valued for their metabolic stability and lipophilicity, which enhance blood-brain barrier penetration . The compound’s synthesis likely involves coupling adamantane-1-carboxylic acid with a functionalized tetrahydroquinoline intermediate, as evidenced by analogous procedures yielding 87% efficiency for structurally related carboxamides .

Propriétés

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-15(2)14-26-21-5-4-20(10-19(21)3-6-22(26)27)25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h4-5,10,15-18H,3,6-9,11-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNOXXCPMXQMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a tetrahydroquinoline core known for its pharmacological properties. The presence of the adamantane moiety may enhance its bioactivity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may affect various signaling pathways involved in inflammation and cellular processes. The mechanism likely involves the inhibition of matrix metalloproteinases (MMPs) and other enzymes that play roles in pathological conditions such as osteoarthritis and cancer.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes such as MMPs.
  • Antitumor Activity : Initial findings suggest that it may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of IL-1β-induced MMP expression
AntitumorInduction of apoptosis in cancer cell lines
CytotoxicityLow cytotoxicity observed at therapeutic concentrations

Case Studies

Case Study 1: Anti-inflammatory Properties
In a study focusing on osteoarthritis, this compound was tested on OUMS-27 chondrosarcoma cells. The results indicated a significant reduction in MMP13 mRNA expression upon treatment with the compound, suggesting its potential utility in managing osteoarthritis by mitigating cartilage degradation .

Case Study 2: Antitumor Effects
Another investigation assessed the compound's effects on various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways while simultaneously inhibiting cell proliferation. These findings highlight the compound's dual role as both an anti-inflammatory and antitumor agent .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Adamantane-Containing Derivatives

Adamantane-carboxamide derivatives are prominent in medicinal chemistry due to their unique pharmacokinetic properties. For example, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives () exhibit potent cytotoxicity against cancer cell lines (e.g., IC₅₀ values in the low micromolar range) by inducing apoptosis via caspase-3/7 activation and inhibiting colony formation .

Key Differences:

Feature Target Compound N-Substituted Adamantane-Indole Derivatives
Core Structure Tetrahydroquinoline Indole
Biological Activity Not explicitly reported (inferred) Cytotoxicity, caspase activation
Synthesis Yield Not reported 70–85% for analogous steps

Carboxamide-Based Pharmaceuticals

The antiepileptic drug Ispinesib Mesylate () shares a carboxamide group but features a quinazolinone core instead of tetrahydroquinoline. Ispinesib acts as a kinesin inhibitor, disrupting mitotic spindle formation . This highlights the versatility of carboxamides in targeting diverse biological processes. The target compound’s adamantane group may enhance CNS bioavailability compared to Ispinesib’s benzamide structure.

Tetrahydroquinoline Analogues

Compounds like N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide () demonstrate the role of the tetrahydroquinoline moiety in modulating solubility and receptor affinity.

Regulatory Status of Carboxamides

Research Findings and Implications

  • Synthetic Feasibility: High-yield routes (e.g., 87% for analogous carboxamides) suggest scalable synthesis .
  • Biological Potential: Adamantane’s metabolic stability and tetrahydroquinoline’s CNS activity hint at applications in neurodegenerative or anticancer therapies, though direct data are lacking.
  • Comparative Limitations: Unlike ’s derivatives, the absence of indole or cytotoxic data limits mechanistic insights for the target compound.

Q & A

Q. Q1. What are the optimal synthetic pathways and reaction conditions for synthesizing this compound with high purity and yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling adamantane-1-carboxylic acid derivatives with functionalized tetrahydroquinoline precursors. Key steps:

  • Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to activate the carboxyl group for amide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature Control : Maintain 0–25°C during coupling to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify adamantane’s rigid framework (δ 1.6–2.2 ppm for bridgehead protons) and tetrahydroquinoline’s carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 407.3 for C25_{25}H31_{31}N2_2O2_2) .
  • X-ray Crystallography : Resolves stereochemistry and solid-state conformation, particularly for adamantane’s diamondoid structure .

Advanced Research Questions

Q. Q3. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down protein targets from cell lysates, followed by LC-MS/MS analysis .
  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC50_{50} determination) due to adamantane’s rigid structure mimicking peptide substrates .
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization in cancer cell lines .

Q. Q4. How can researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .
  • Structural Confirmation : Re-analyze batch purity via HPLC; impurities >95% may skew results .
  • Computational Modeling : Perform molecular docking to assess binding consistency across protein conformers (e.g., using AutoDock Vina) .

Q. Q5. What methodologies are recommended for studying the compound’s structure-activity relationship (SAR)?

Methodological Answer:

  • Derivatization : Modify functional groups (e.g., replace 2-methylpropyl with cyclopentyl) and test in vitro bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., adamantane’s hydrophobic surface) .
  • In Silico ADMET Prediction : SwissADME predicts solubility (LogP ~4.2) and blood-brain barrier penetration, guiding SAR for CNS targets .

Q. Q6. How can solubility and stability challenges be mitigated in preclinical studies?

Methodological Answer:

  • Co-solvent Systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility .
  • Lyophilization : Prepare stable lyophilized formulations for long-term storage .
  • Forced Degradation Studies : Expose to heat (40°C), light (UV-Vis), and acidic/basic conditions to identify degradation pathways (HPLC-MS monitoring) .

Experimental Design & Data Analysis

Q. Q7. What in vivo experimental models are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Xenograft Models : Administer 10–50 mg/kg (i.p.) in immunodeficient mice with human cancer xenografts; monitor tumor volume and metastasis .
  • Pharmacokinetics (PK) : Serial blood sampling post-dose to calculate AUC, half-life, and bioavailability via LC-MS/MS .
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 28-day repeated dosing .

Q. Q8. How should researchers design assays to resolve conflicting data on metabolic stability?

Methodological Answer:

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; quantify parent compound depletion via LC-MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
  • Species Comparison : Parallel assays in mouse/rat/human microsomes to validate translational relevance .

Advanced Analytical Challenges

Q. Q9. What advanced techniques are recommended for characterizing polymorphic forms or hydrate/solvate formation?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Detect melting point variations between polymorphs (ΔH fusion analysis) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and hydrate formation under controlled humidity .
  • Solid-State NMR : Resolve crystallographic differences (e.g., 13^13C CP/MAS for adamantane’s carbon environments) .

Q. Q10. How can computational methods enhance understanding of this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate adamantane’s binding to lipid bilayers (e.g., GROMACS) to study membrane permeability .
  • Quantum Mechanics (QM) : Calculate electron density maps (DFT/B3LYP) to predict reactive sites for derivatization .
  • Machine Learning (ML) : Train models on PubChem bioassay data to prioritize targets (e.g., random forest classifiers) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.